molecular formula C15H10FN3O B2781019 (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide CAS No. 340285-27-0

(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide

Cat. No.: B2781019
CAS No.: 340285-27-0
M. Wt: 267.263
InChI Key: QJLCQAXVOVJXEJ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide typically involves the reaction of 4-fluoroaniline with 3-pyridinecarboxaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-fluoro-N′-(3-phenyl)benzimidamide
  • (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide
  • 1,2,3-Triazole derivatives
  • 1,3-Imidazole derivatives
  • 1,3-Thiazole derivatives

Uniqueness

(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a pyridinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-8,10H,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLCQAXVOVJXEJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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